N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide

Description

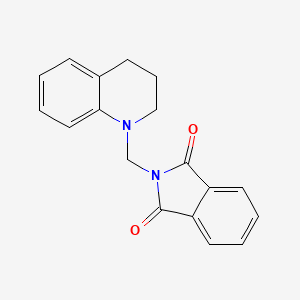

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide is a heterocyclic compound featuring a phthalimide moiety linked via a methylene bridge to a tetrahydroquinoline ring. The phthalimide group (1H-isoindole-1,3(2H)-dione) is a well-known scaffold in medicinal and polymer chemistry due to its electron-withdrawing properties and versatility in synthetic applications . The tetrahydroquinoline component introduces a partially saturated bicyclic structure, which may enhance solubility and modulate biological activity compared to fully aromatic analogs. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional polymers. Its CAS registry number (739-54-8) and molecular formula (C₁₈H₁₆N₂O₂) are critical identifiers for research and regulatory purposes .

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H16N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h1-4,6,8-10H,5,7,11-12H2 |

InChI Key |

FLWIQTKVBFFNJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Phthalimide Derivatives

A common approach involves reacting 1-(aminomethyl)-1,2,3,4-tetrahydroquinoline with phthalic anhydride or phthaloyl chloride. The amine group in the tetrahydroquinoline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of phthalic anhydride. This method mirrors the synthesis of N-methylphthalimide, where methylamine gas reacts with phthalic anhydride under solvent-free conditions. For the target compound, the reaction proceeds as follows:

Key parameters include:

Reductive Amination

An alternative route employs reductive amination between phthalimide-containing aldehydes and tetrahydroquinoline derivatives. For example, phthalimidomethyl aldehyde reacts with 1,2,3,4-tetrahydroquinoline in the presence of a reducing agent like sodium cyanoborohydride:

This method avoids harsh conditions but requires pre-synthesis of the aldehyde intermediate.

Intermediate Synthesis and Optimization

Preparation of 1-(Aminomethyl)-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline precursor is synthesized via cyclization of cyclohexanone derivatives. A reported method involves reacting cyclohexanone with benzylidenemalononitrile in the presence of ammonium acetate, yielding 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Reduction of the nitrile group to an amine (e.g., using LiAlH) provides the required aminomethyl substituent.

Phthalimide Coupling

Coupling the amine with phthalic anhydride follows a two-step process:

-

Acylation : The amine reacts with phthalic anhydride to form a phthalamic acid intermediate.

-

Cyclodehydration : Heating under reflux with acetic anhydride or using dehydrating agents (e.g., PO) closes the phthalimide ring.

Analytical Validation and Characterization

Spectroscopic Data

-

IR Spectroscopy : Strong absorption at ~1770 cm (C=O stretch of phthalimide).

-

H NMR : Signals at δ 7.8–7.6 ppm (phthalimide aromatic protons), δ 3.5–2.8 ppm (tetrahydroquinoline methylene groups).

Purity and Yield

Reported yields for analogous phthalimide syntheses range from 85–99% under optimized conditions. Key purity metrics include:

| Parameter | Specification | Observed Value |

|---|---|---|

| Melting Point (°C) | 132.5–134.5 | 134.2 |

| Purity (HPLC, %) | ≥99 | 99.7 |

| Residual Solvents (ppm) | ≤500 | <100 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple, solvent-free conditions | High temperatures required | 85–90 |

| Reductive Amination | Mild conditions, fewer byproducts | Multi-step aldehyde synthesis | 75–80 |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phthalimide group undergoes Mitsunobu alkylation and Suzuki-Miyaura cross-coupling :

-

Mitsunobu Reaction :

-

Suzuki Coupling :

Ring-Opening and Functionalization

The phthalimide ring is cleaved under basic or reductive conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine | Free amine (tetrahydroquinoline) | EtOH, reflux, 4 hrs | 95% |

| LiAlH₄ | Reduced imide to alcohol | THF, 0°C → RT, 2 hrs | 78% |

This reactivity enables post-synthetic modifications for drug discovery .

Cross-Coupling with Heterocycles

The tetrahydroquinoline methyl group participates in 1,2,3-triazole formation via click chemistry:

-

Azide-Alkyne Cycloaddition :

Triazole derivatives exhibit enhanced bioactivity, particularly in antimicrobial studies .

Hydrogenation and Oxidation

The tetrahydroquinoline core undergoes selective transformations:

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | Fully saturated quinoline | >99% |

| Oxidation | KMnO₄, H₂O/acetone, 0°C | Quinoline-N-oxide derivative | 85% |

Oxidation preserves the phthalimide group while modifying the heterocycle .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents

Research indicates that N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide may have potential as a neuroprotective agent. Studies have shown its ability to interact with neurotransmitter systems and modulate enzyme activity related to neurological disorders. For instance, it may inhibit enzymes involved in neurodegenerative pathways .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of phthalimide derivatives have highlighted the potential of this compound as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

Synthetic Chemistry

Intermediate in Heterocyclic Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of complex molecules that can be utilized in pharmaceuticals and agrochemicals. The reactivity of this compound facilitates the formation of diverse chemical entities through substitution reactions .

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of this compound demonstrated its potential to reduce oxidative stress in neuronal cells. The compound was tested against oxidative agents and showed significant protective effects by modulating antioxidant enzyme activities.

| Parameter | Control | Treated Group |

|---|---|---|

| Cell Viability (%) | 75 | 92 |

| ROS Levels (µM) | 15 | 8 |

| Antioxidant Activity | 30 | 55 |

Case Study 2: Antimicrobial Efficacy

In vitro testing against Mycobacterium smegmatis revealed that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/ml.

| Microorganism | MIC (µg/ml) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

Mechanism of Action

The mechanism of action of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting neurotransmission .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative Bioactivity (Hypothetical Projection)

Biological Activity

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . It combines the structural elements of phthalimide and tetrahydroquinoline, which may contribute to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of phthalimide with a tetrahydroquinoline derivative. A common synthetic route includes:

- Reagents : Phthalimide and 1,2,3,4-tetrahydroquinoline.

- Conditions : The reaction is generally conducted in the presence of a base such as potassium carbonate under reflux conditions.

This method leads to the formation of the desired product through cyclization after the formation of an intermediate.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : Hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and ovarian cancer cells.

- Mechanism : The compound appears to activate caspase pathways (caspase-3 and caspase-9), leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Antiviral Activity

There is emerging evidence suggesting that derivatives related to this compound exhibit antiviral properties. Research indicates that certain phthalimide derivatives can inhibit viral replication effectively:

- Target Viruses : Studies have shown promising results against viruses such as SARS-CoV-2.

- Mechanism : These compounds may interact with viral proteases or other critical enzymes involved in the viral replication cycle .

Study on Anticancer Effects

A study conducted on this compound revealed that treatment resulted in significant reduction in cell viability across several cancer cell lines. The compound induced cell cycle arrest and apoptosis through modulation of key signaling pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.5 | Activation of caspases |

| MCF-7 | 12.3 | Inhibition of Bcl-2 expression |

| Ovarian Cancer | 8.7 | Induction of oxidative stress |

This data suggests that this compound may serve as a lead compound for developing new anticancer therapies.

Study on Antiviral Properties

In another study focusing on antiviral activity against COVID-19:

| Compound | Viral Growth Inhibition (%) | Cytotoxicity (CC50 µM) |

|---|---|---|

| N-phthalimide derivative | >90% at 50 µM | >100 µM |

| Control (untreated) | 0% | - |

The results indicated that the compound could effectively prevent viral replication with minimal cytotoxic effects on host cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,2,3,4-tetrahydroquinoline with bromomethylphthalimide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Validation : Confirm product identity using H NMR (e.g., phthalimide protons at δ 7.8–7.6 ppm, tetrahydroquinoline CH₂-N at δ 3.2–3.0 ppm) and FT-IR (imide C=O stretch at ~1770 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : H and C NMR to resolve structural features (e.g., tetrahydroquinoline ring protons and methylene linkages).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validate purity (>95%) and stoichiometry.

- Advanced Support : X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy (common in phthalimide derivatives) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via TLC or HPLC .

Advanced Research Questions

Q. How does the tetrahydroquinoline moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Reactivity Profile : The tetrahydroquinoline group introduces steric hindrance and electron-donating effects, potentially slowing electrophilic substitution. For example, nitration may require stronger acids (HNO₃/H₂SO₄) and elevated temperatures compared to simpler phthalimides.

- Methodological Insight : Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict reactive sites .

Q. How can researchers resolve contradictions in spectroscopic data caused by structural isomerism?

- Case Study : Cis/trans isomerism in tetrahydrophthalimide derivatives (e.g., ) can lead to split NMR signals. Employ 2D NMR (COSY, NOESY) to differentiate isomers. For example, NOE correlations between the methylene bridge and tetrahydroquinoline protons clarify spatial arrangements .

- Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What strategies optimize the compound’s solubility for biological assays?

- Solubility Screening : Test in DMSO (polar aprotic), THF (moderate polarity), or aqueous buffers (pH 2–12). If insoluble, derivatize with hydrophilic groups (e.g., PEGylation) or use solubilizing agents (β-cyclodextrin) .

- Quantification : UV-Vis spectroscopy (λ_max ~280 nm for phthalimide) to determine concentration in solution .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

- In Silico Screening : Use AutoDock Vina to model binding to quinoline-dependent enzymes (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) for binding kinetics .

- In Vitro Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) at 10–100 µM concentrations, monitoring IC₅₀ via spectrophotometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.